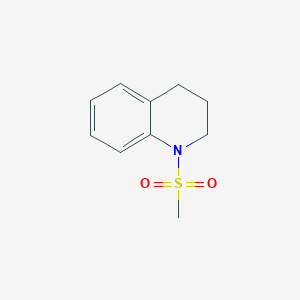

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

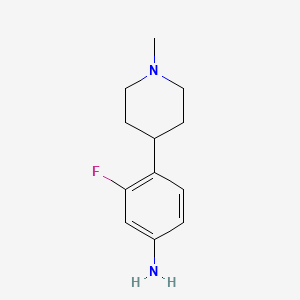

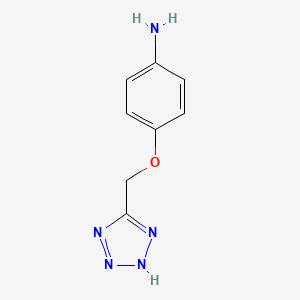

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline (MSQ) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MSQ is a tetrahydroquinoline derivative that has a methylsulfonyl group substituted at the 1-position of the quinoline ring. This compound exhibits a range of biological activities that make it a promising candidate for the development of new drugs.

科学的研究の応用

1. Examination of the Role of Acidic Hydrogen in Selectivity of 7-(Aminosulfonyl)-1,2,3,4-Tetrahydroisoquinoline

This study investigates the selectivity of 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline towards inhibiting phenylethanolamine N-methyltransferase (PNMT) versus the alpha 2-adrenoceptor. The research suggests that the selectivity is not solely due to the presence of an acidic hydrogen on the aminosulfonyl group but may also depend on other properties like electron-withdrawing characteristics (Grunewald et al., 1997).

2. Synthesis and Cyclization of Substituted 2-(1-Methyl-2-butenyl)anilines

This research explores the reactions of substituted 2-(1-methyl-2-butenyl)anilines, leading to the formation of 3-iodo-1,2,3,4-tetrahydroquinolines and the corresponding 2-(1-iodoethyl)-3-methyl-2,3-dihydroindoles when interacting with N-methylsulfonyl-2-(1-methyl-2-butenyl)anilines (Gataullin et al., 2002).

3. Analysis of 1,2,3,4-Tetrahydroisoquinolines by High-Performance Liquid Chromatography

A method for the high-performance liquid chromatographic analysis of 1,2,3,4-tetrahydroisoquinolines in rat brains was developed, allowing for sensitive detection and quantification of these compounds (Inoue et al., 2008).

4. Binding Comparison of 3-Fluoromethyl-7-Sulfonyl-1,2,3,4-Tetrahydroisoquinolines

This study examines the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase (PNMT) and compares them to isosteric sulfonamides. It highlights the significance of specific interactions within the PNMT active site for inhibitory potency (Grunewald et al., 2006).

5. 3-Hydroxymethyl-7-(N-Substituted Aminosulfonyl)-1,2,3,4-Tetrahydroisoquinoline Inhibitors

This research presents the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which show remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) (Grunewald et al., 2005).

作用機序

Target of Action

Related compounds such as indole derivatives have been found to have multiple targets, including antimicrobial and anti-inflammatory activities .

Mode of Action

For instance, certain indole derivatives have been found to exhibit selective binding with the COX-2 receptor .

Biochemical Pathways

Related compounds such as indole derivatives have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It can be inferred from related compounds that they may have variable and dose-limited pharmacokinetics .

Result of Action

Related compounds such as indole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It can be inferred from related compounds that environmental factors may play a role in their action .

特性

IUPAC Name |

1-methylsulfonyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZYWPRKRGGTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691719.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2691722.png)

![(E)-2-(2-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2691724.png)

![3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2691725.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide](/img/structure/B2691728.png)

![1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2691730.png)

![2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2691731.png)

![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2691733.png)